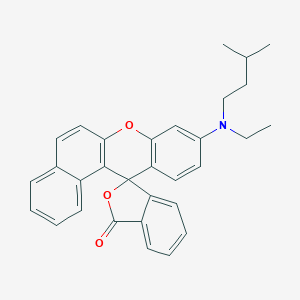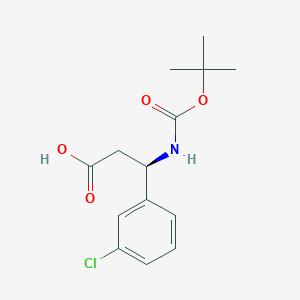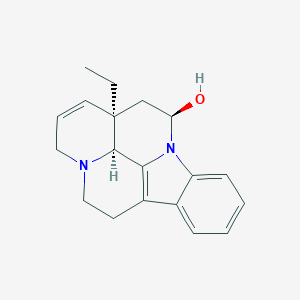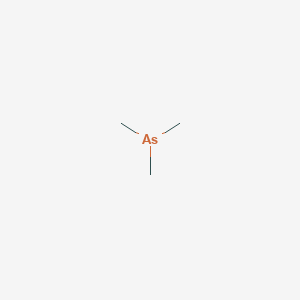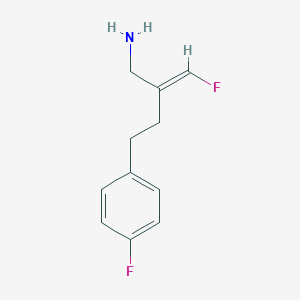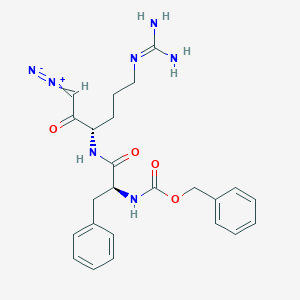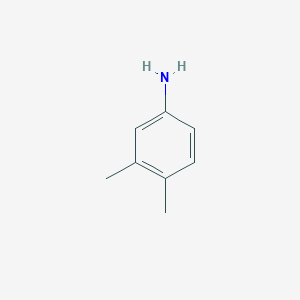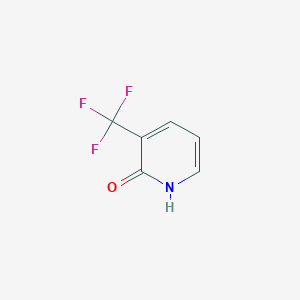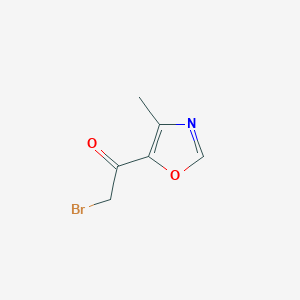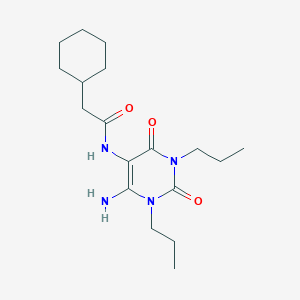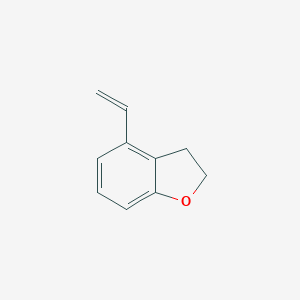
4-ビニル-2,3-ジヒドロベンゾフラン
概要
説明
4-Vinyl-2,3-dihydrobenzofuran: is an organic compound with the molecular formula C10H10O It is a derivative of dihydrobenzofuran, featuring a vinyl group attached to the fourth position of the benzofuran ring
科学的研究の応用
4-Vinyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
作用機序
Target of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .
Mode of Action
It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .
Biochemical Pathways
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.
Result of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .
Action Environment
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .
生化学分析
Biochemical Properties
4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between 4-Vinyl-2,3-dihydrobenzofuran and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.
Molecular Mechanism
The molecular mechanism of 4-Vinyl-2,3-dihydrobenzofuran involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, 4-Vinyl-2,3-dihydrobenzofuran binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyl-2,3-dihydrobenzofuran typically involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction produces crude 4-vinyl-2,3-dihydrobenzofuran, which is then purified through distillation . The reaction conditions are crucial for achieving high yields and purity. For instance, the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 4-vinyl-2,3-dihydrobenzofuran follows a similar synthetic route but on a larger scale. The process involves continuous or intermittent supply of the crude product to a distillation apparatus, where it is purified . The use of palladium catalysts and bases is optimized to ensure efficient conversion and high yield.
化学反応の分析
Types of Reactions: 4-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using palladium or other metal catalysts is a typical method.
Substitution: Halogenation or other electrophilic reagents can be used for substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Ethyl derivatives: Resulting from reduction reactions.
Substituted benzofurans: Produced through substitution reactions.
類似化合物との比較
2,3-Dihydrobenzofuran: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Benzofuran: The fully aromatic counterpart, which has different chemical properties and reactivity.
Uniqueness: 4-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
特性
IUPAC Name |
4-ethenyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2CCOC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466043 | |
| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-84-9 | |
| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?
A1: Two main synthetic approaches are highlighted in the research:
- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude 4-vinyl-2,3-dihydrobenzofuran, which is then purified through distillation [].
- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields 4-vinyl-2,3-dihydrobenzofuran [].
Q2: What is a notable application of 4-vinyl-2,3-dihydrobenzofuran in organic synthesis?
A2: 4-Vinyl-2,3-dihydrobenzofuran serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from 4-vinyl-2,3-dihydrobenzofuran as a key step.
Q3: Are there any studies on enhancing the enzymatic epoxidation of 4-vinyl-2,3-dihydrobenzofuran?
A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of 4-vinyl-2,3-dihydrobenzofuran. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing 4-vinyl-2,3-dihydrobenzofuran.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
